p-Hydroxymandelamide

Description

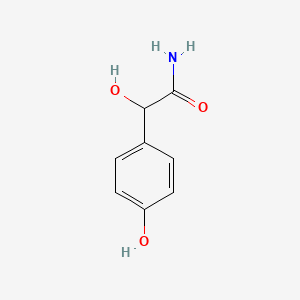

p-Hydroxymandelamide is an aromatic compound featuring a para-hydroxyl group (-OH) attached to a benzene ring and an amide functional group (-CONH₂) at the benzylic position. Structurally, it is analogous to mandelic acid (2-hydroxyphenylacetic acid) but substitutes the carboxylic acid (-COOH) with an amide group .

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,7,10-11H,(H2,9,12) |

InChI Key |

RDOYFDDVYSKLBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxymandelamide typically involves the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form p-hydroxybenzaldoxime, which is then reduced to p-hydroxybenzylamine. This intermediate is subsequently reacted with mandelic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxymandelamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

p-Hydroxymandelamide has a wide range of applications in scientific research:

Chemistry: Used as a synthetic intermediate in the preparation of other compounds.

Biology: Studied for its potential effects on biological systems, including its role in neurotransmission and nociception.

Medicine: Investigated for its potential therapeutic effects in conditions such as depression, Parkinson’s disease, and schizophrenia.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of p-Hydroxymandelamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving adrenergic receptors. This modulation can influence pain perception, mood, and other neurological functions .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Stability : The amide group in this compound reduces susceptibility to enzymatic hydrolysis compared to esters or aldehydes, suggesting prolonged half-life .

- Target Interactions : While mandelic acid targets bacterial enzymes (e.g., tyrosinase), the amide derivative may interact with neuronal receptors or proteases, warranting further study .

- Synthetic Feasibility : this compound can be synthesized via amidation of mandelic acid derivatives, though optimization of reaction conditions is needed .

Biological Activity

p-Hydroxymandelamide, a derivative of mandelic acid, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the para position of the phenyl ring of mandelic acid. Its chemical formula is , and it exhibits both hydrophilic and lipophilic properties due to the amide and hydroxyl functional groups.

1. Antioxidant Activity

Several studies have evaluated the antioxidant properties of this compound. In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

- DPPH Assay : this compound showed significant radical scavenging capacity in DPPH assays, indicating its potential as an antioxidant agent .

- ORAC Assay : The compound also exhibited notable results in the Oxygen Radical Absorbance Capacity (ORAC) assay, further confirming its antioxidant capabilities .

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens.

- A study isolated this compound from Sorghum halepense, where it was found to inhibit the growth of specific bacteria and fungi .

- The compound demonstrated selective activity against Gram-positive bacteria, suggesting its potential use in developing antimicrobial agents.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

- In vitro studies indicated that it could inhibit pro-inflammatory cytokines like TNF-α in LPS-stimulated macrophages . This suggests that the compound may be beneficial in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in its structure plays a critical role in neutralizing free radicals, thereby mitigating oxidative damage.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism, contributing to its anti-inflammatory and antimicrobial effects.

Case Study 1: Antioxidant Potential

In a study assessing various phenolic compounds, this compound was compared with other antioxidants. It showed comparable effectiveness, particularly in reducing oxidative stress markers in cell cultures .

Case Study 2: Antimicrobial Efficacy

A recent study focused on the isolation of this compound from Sorghum halepense and its subsequent testing against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Ethyl 4-hydroxymandelate | Escherichia coli | 100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.